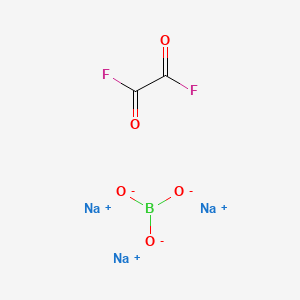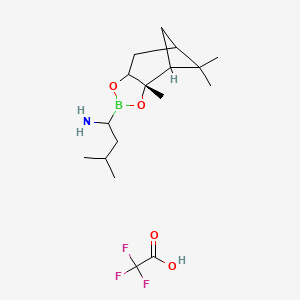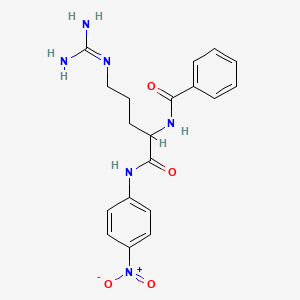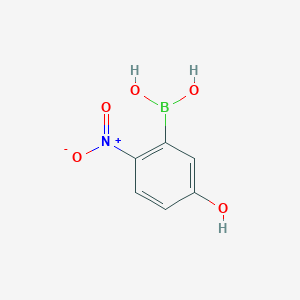
5-Hydroxy-2-nitrophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-nitrophenylboronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a phenyl ring that already contains hydroxyl and nitro substituents. One common method is the palladium-catalyzed borylation of 5-hydroxy-2-nitrophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a probe for detecting and quantifying diols and other biomolecules.
Industry: In the industrial sector, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-nitrophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in redox reactions due to the presence of the hydroxyl and nitro groups, which can undergo oxidation and reduction, respectively .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the hydroxyl and nitro groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar to 5-Hydroxy-2-nitrophenylboronic acid but lacks the nitro group, affecting its reactivity and applications.
2-Nitrophenylboronic acid: Lacks the hydroxyl group, which limits its use in certain biological applications.
Uniqueness: this compound is unique due to the combination of hydroxyl, nitro, and boronic acid groups on the same phenyl ring. This combination enhances its reactivity and makes it a valuable tool in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H6BNO5 |
|---|---|
Poids moléculaire |
182.93 g/mol |
Nom IUPAC |
(5-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9-11H |
Clé InChI |
NSLBNCKOZBHJFD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)O)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



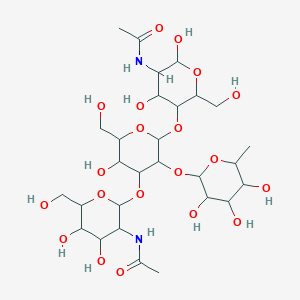
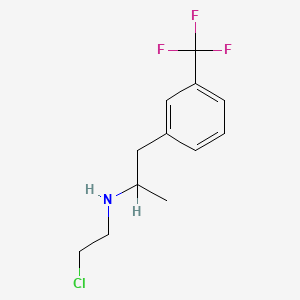


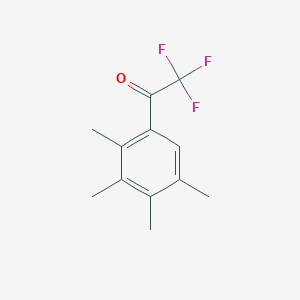

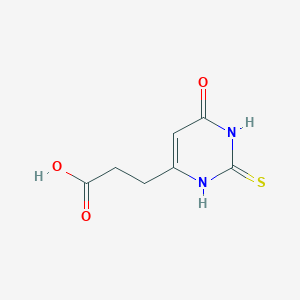

![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
